6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flumethasone 21-pivalate is a synthetic corticosteroid ester with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in topical formulations to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis. The compound is a derivative of flumethasone, modified to enhance its stability and efficacy when applied to the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flumethasone 21-pivalate involves the esterification of flumethasone with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of flumethasone 21-pivalate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Flumethasone 21-pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms in the molecule can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Flumethasone 21-pivalate is widely used in scientific research due to its potent anti-inflammatory properties. It is employed in studies related to:
Adrenocortical Suppression: Investigating the effects of corticosteroids on adrenal gland function.
Plasma Transcortin Binding: Studying the binding affinity of corticosteroids to plasma proteins.
Cutaneous Atrophy and Telangiectasia: Exploring the side effects of long-term corticosteroid use on skin structure.
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion of corticosteroids.
Mechanism of Action
Flumethasone 21-pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. The flumethasone-receptor complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The anti-inflammatory action is primarily mediated through the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid commonly used for mild inflammatory conditions.
Uniqueness of Flumethasone 21-pivalate
Flumethasone 21-pivalate is unique due to its high potency and stability when applied topically. The pivalate ester enhances the compound’s lipophilicity, allowing for better skin penetration and prolonged action at the site of application. This makes it particularly effective for treating severe inflammatory skin conditions .
Properties
IUPAC Name |
[2-(6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMHDSINXPDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859694 |
Source
|
Record name | 6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-29-1 |
Source
|
Record name | Locacorten | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.